3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide
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Overview
Description
3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a carboxylic acid group at the third position and two cyclopentyl groups at the second and fourth positions, along with a hydrazide functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced at the third position of the quinoline ring through various methods, including the Vilsmeier-Haack reaction.
Cyclopentyl Substitution: The cyclopentyl groups can be introduced at the second and fourth positions through Friedel-Crafts alkylation using cyclopentyl halides and a Lewis acid catalyst like aluminum chloride.
Hydrazide Formation: The final step involves the conversion of the carboxylic acid group to a hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid hydrazide: Similar structure but lacks the cyclopentyl groups.
2,4-Dicyclopentylquinoline: Similar structure but lacks the hydrazide group.
Quinoline-4-carboxylic acid derivatives: Similar core structure with different functional groups.
Uniqueness
3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide is unique due to the presence of both cyclopentyl groups and the hydrazide functional group, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
824935-15-1 |
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Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2,4-dicyclopentylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C20H25N3O/c21-23-20(24)18-17(13-7-1-2-8-13)15-11-5-6-12-16(15)22-19(18)14-9-3-4-10-14/h5-6,11-14H,1-4,7-10,21H2,(H,23,24) |
InChI Key |
JAQJKZQFMPFBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C(=NC3=CC=CC=C32)C4CCCC4)C(=O)NN |
Origin of Product |
United States |
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